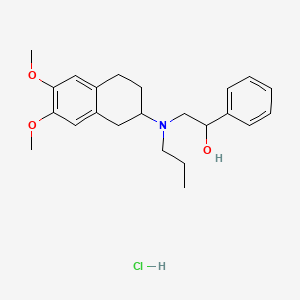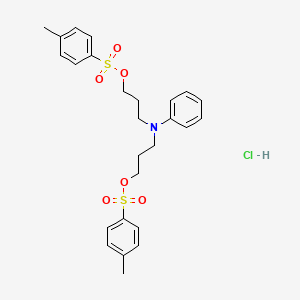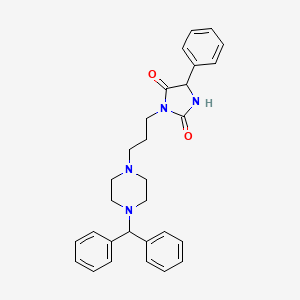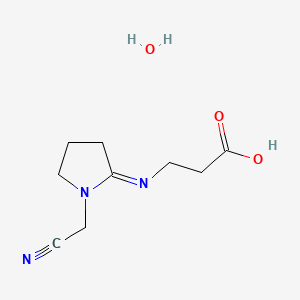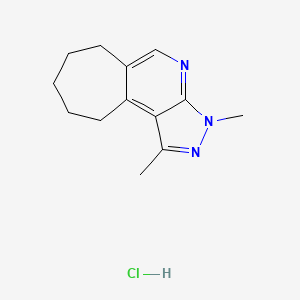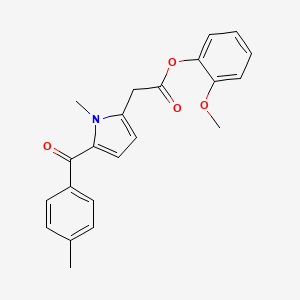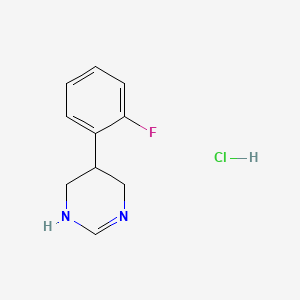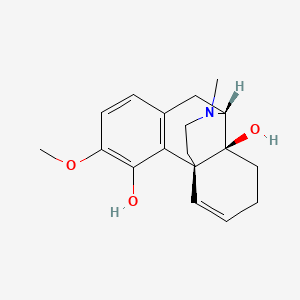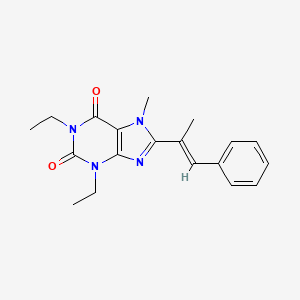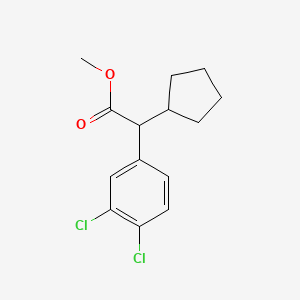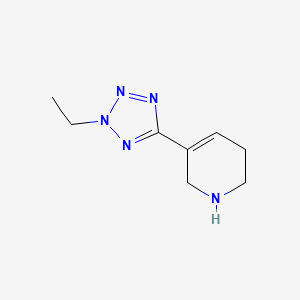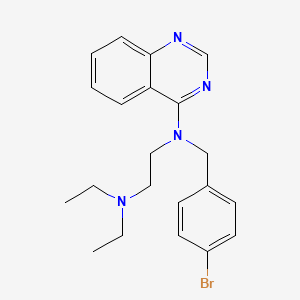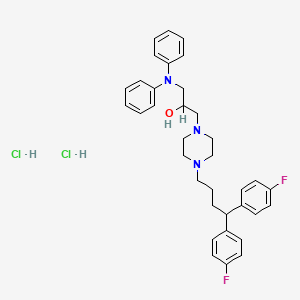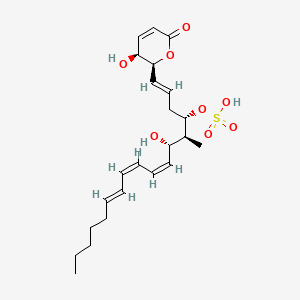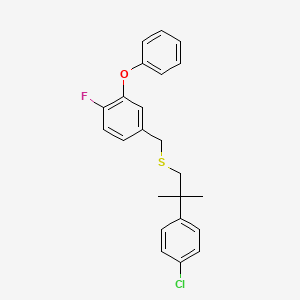
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- is a complex organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with various functional groups, including a chlorophenyl group, a methylpropylthio group, a fluoro group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium hydroxide, halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-4-(chloromethyl)-
- 4-Chlorobenzyl chloride
- 1,4-Dimethylbenzene
Uniqueness
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
83492-91-5 |
|---|---|
Molecular Formula |
C23H22ClFOS |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)-2-methylpropyl]sulfanylmethyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C23H22ClFOS/c1-23(2,18-9-11-19(24)12-10-18)16-27-15-17-8-13-21(25)22(14-17)26-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
JFWOUAMVZCDKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


